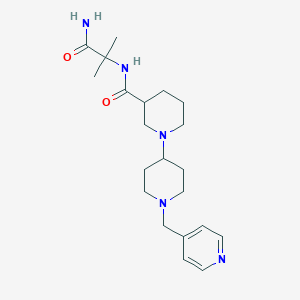
1-(3,4-dimethylbenzoyl)azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylbenzoyl)azocane, also known as DMBA, is a synthetic compound that is widely used in scientific research. It is a member of the azocane family of compounds, which are known for their ability to induce tumors in experimental animals. DMBA is particularly useful in cancer research because it induces tumors in a predictable manner, making it a reliable tool for studying the development and progression of cancer.
Mecanismo De Acción
1-(3,4-dimethylbenzoyl)azocane induces tumors by causing DNA damage in cells. Specifically, it causes mutations in the genes that regulate cell growth and division, leading to uncontrolled cell growth and the formation of tumors. 1-(3,4-dimethylbenzoyl)azocane is also believed to activate certain signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects
1-(3,4-dimethylbenzoyl)azocane has a number of biochemical and physiological effects on cells and tissues. It is known to induce oxidative stress, which can damage cells and contribute to the development of cancer. 1-(3,4-dimethylbenzoyl)azocane also affects the expression of certain genes and proteins that are involved in cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3,4-dimethylbenzoyl)azocane is its ability to induce tumors in a predictable manner. This makes it a reliable tool for studying the development and progression of cancer. However, there are also some limitations to its use. 1-(3,4-dimethylbenzoyl)azocane is a potent carcinogen, and exposure to it can be hazardous to laboratory personnel. Additionally, its effects on different types of cells and tissues can vary, making it difficult to generalize findings from one study to another.
Direcciones Futuras
There are a number of potential future directions for research on 1-(3,4-dimethylbenzoyl)azocane. One area of interest is the development of new methods for detecting and treating cancer that are based on the mechanisms of action of 1-(3,4-dimethylbenzoyl)azocane. Another area of interest is the study of the long-term effects of 1-(3,4-dimethylbenzoyl)azocane exposure on laboratory personnel, with a focus on identifying ways to minimize the risks associated with its use. Additionally, further research is needed to better understand the specific biochemical and physiological effects of 1-(3,4-dimethylbenzoyl)azocane on different types of cells and tissues.
Métodos De Síntesis
1-(3,4-dimethylbenzoyl)azocane is synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride with azocane in the presence of a catalyst. The resulting compound is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(3,4-dimethylbenzoyl)azocane is primarily used in cancer research to induce tumors in experimental animals. It is commonly used in studies of skin cancer, breast cancer, and other types of cancer. 1-(3,4-dimethylbenzoyl)azocane is particularly useful in studies of the early stages of cancer development, as it can induce tumors in a relatively short period of time.
Propiedades
IUPAC Name |
azocan-1-yl-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13-8-9-15(12-14(13)2)16(18)17-10-6-4-3-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHOIVVKZHHYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)pyridin-2-amine](/img/structure/B5375029.png)
![2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5375036.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-methylpropanamide](/img/structure/B5375041.png)
![6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5375050.png)


![methyl 4-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5375086.png)
![N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5375099.png)

![N-methyl-N-{2-[(2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]ethyl}methanesulfonamide](/img/structure/B5375117.png)
![4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5375122.png)
![2-chloro-4,5-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5375130.png)